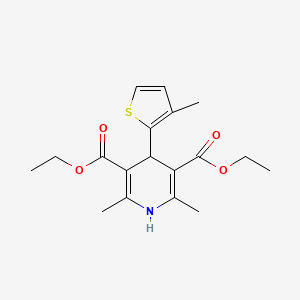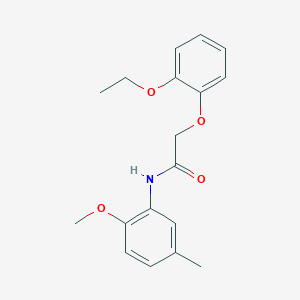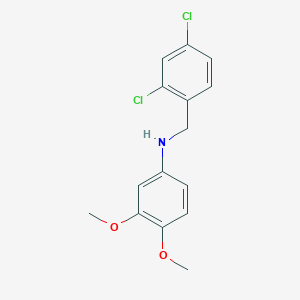
2-(2,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of beta-carboline derivatives, including compounds similar to 2-(2,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, typically involves conventional methods such as the Pictet-Spengler reaction. This reaction allows the formation of the beta-carboline core by cyclization involving a tryptamine derivative and an aldehyde. Specific methods can vary based on the desired substituents and the complexity of the target molecule (Harley-Mason & Waterfield, 1963).
Molecular Structure Analysis
The molecular structure of beta-carboline derivatives is characterized by the presence of a beta-carboline core, a fused indole and pyridine ring system. The dimethoxybenzyl group in 2-(2,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline introduces electron-donating methoxy groups, which can influence the electronic properties of the molecule. X-ray crystallography and NMR spectroscopy are commonly used to determine the precise structure and confirm the positions of substituents on the beta-carboline framework (Wang et al., 2009).
Chemical Reactions and Properties
Beta-carbolines undergo various chemical reactions, such as aromatization, which converts tetrahydro-beta-carbolines to their aromatic counterparts under mild conditions. This transformation is facilitated by reagents like 2-iodoxybenzoic acid and is useful in synthetic applications, including the total synthesis of complex natural products (Panarese & Waters, 2010). The presence of substituents like the dimethoxybenzyl group can influence the reactivity and stability of the compound during these reactions.
Physical Properties Analysis
The physical properties of 2-(2,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, such as melting point, solubility, and crystallinity, can be influenced by its molecular structure. The introduction of methoxy groups can increase the compound's solubility in organic solvents, while the beta-carboline core contributes to its crystalline nature, as observed in related beta-carboline compounds (Urtiaga et al., 1995).
Chemical Properties Analysis
The chemical properties of beta-carboline derivatives, including reactivity, stability, and acidity/basicity, are influenced by the core structure and substituents. The indole moiety within the beta-carboline core can participate in electrophilic substitution reactions, while the basic nitrogen atoms can engage in protonation and complexation reactions. The electron-donating methoxy groups in the dimethoxybenzyl substituent can modulate the electron density on the core, affecting its reactivity (Gabriele et al., 2006).
未来方向
属性
IUPAC Name |
2-[(2,5-dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-23-15-7-8-20(24-2)14(11-15)12-22-10-9-17-16-5-3-4-6-18(16)21-19(17)13-22/h3-8,11,21H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPGKHFZJNAZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCC3=C(C2)NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-Dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-fluoro-4-{[3-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5632544.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-furamide hydrochloride](/img/structure/B5632551.png)
![(4aR*,7aS*)-1-benzyl-4-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5632563.png)
![2-[(6-isopropylpyrimidin-4-yl)amino]-1-(2-thienyl)ethanol](/img/structure/B5632566.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5632567.png)
![3-{2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5632575.png)
![[(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-(quinolin-6-ylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5632590.png)


![N,2-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-5-carboxamide](/img/structure/B5632609.png)
![5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5632633.png)
![8-(6-methoxypyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632647.png)

![1-(methoxyacetyl)-3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5632651.png)